4-(6-Fluoropyridin-2-yl)oxan-4-ol
Description
Strategic Importance of Fluorinated Pyridine (B92270) Scaffolds in Chemical Biology
The pyridine ring is a fundamental heterocyclic structure found in a vast number of FDA-approved drugs and is a cornerstone in medicinal chemistry. nih.govrsc.org It is an isostere of benzene, meaning it has a similar shape and size, but the presence of a nitrogen atom significantly alters its properties. rsc.org This nitrogen atom can act as a hydrogen bond acceptor and imparts basicity, which can improve the water solubility of drug molecules. nih.gov
The introduction of a fluorine atom to the pyridine scaffold further enhances its utility. Fluorine is the most electronegative element, and its incorporation can have profound effects on a molecule's properties, including:
Metabolic Stability: The carbon-fluorine bond is very strong, making it resistant to metabolic breakdown by enzymes in the body. This can increase the half-life of a drug.
Binding Affinity: Fluorine can alter the electronic properties of the pyridine ring, influencing how it interacts with biological targets like proteins and enzymes. rsc.org
Lipophilicity: The addition of fluorine can increase a molecule's ability to pass through cell membranes.
These characteristics make fluorinated pyridine scaffolds "privileged scaffolds" in drug discovery, consistently used to develop new therapeutic agents for a wide range of diseases. rsc.orgresearchgate.net
Role of Substituted Oxane Systems in Molecular Design
The oxane, or tetrahydropyran (B127337), ring is another important structural feature in medicinal chemistry. pharmacompass.com This saturated heterocyclic system is often used as a replacement for other cyclic structures, like cyclohexane (B81311) or benzene, to fine-tune a molecule's properties.
Key roles of the substituted oxane system in molecular design include:
Improving Physicochemical Properties: The oxygen atom in the oxane ring can act as a hydrogen bond acceptor, which can improve a compound's solubility and how it is absorbed, distributed, metabolized, and excreted (ADME) by the body.
Vectorial Orientation: The defined three-dimensional structure of the oxane ring can help to correctly orient functional groups for optimal interaction with a biological target.
Scaffold Hopping: Oxane rings can be used as bioisosteres for other groups, allowing chemists to create novel molecules with similar biological activity but potentially improved properties. The synthesis of such structures, like 2,4-disubstituted tetrahydropyran-4-ols, can be achieved through methods like the Prins cyclization. google.com
Rationale for the Academic Investigation of 4-(6-Fluoropyridin-2-yl)oxan-4-ol
The investigation of this compound is part of a broader effort to explore new "chemical space" and generate novel molecular frameworks. nih.gov By synthesizing and characterizing compounds like this, scientists can build libraries of molecules with diverse properties, which can then be screened for potential biological activity. nih.gov The synthesis of related pyridine derivatives often involves multi-step processes, starting from simpler building blocks and constructing the complex target molecule. nih.govresearchgate.net
Below are some of the key chemical properties of this compound:
| Property | Value |
| Molecular Formula | C10H12FNO2 |
| Molecular Weight | 197.21 g/mol |
| Monoisotopic Mass | 197.0852 Da uni.lu |
| Predicted XlogP | 0.6 uni.lu |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 3 |
Overview of Research Approaches for Novel Chemical Entities
The discovery and development of novel chemical entities (NCEs) like this compound follows a well-established but constantly evolving research path. frontiersin.org This process is a cornerstone of medicinal chemistry and drug discovery. frontiersin.org
Key approaches include:
Rational Drug Design: This involves designing molecules that are predicted to bind to a specific biological target based on its known three-dimensional structure.
High-Throughput Screening (HTS): Large libraries of compounds are rapidly tested for activity against a specific target or in a cell-based assay.
Fragment-Based Drug Discovery: Small molecular fragments are screened for weak binding to a target. Promising fragments are then grown or combined to create a more potent lead molecule.
Bioisosteric Replacement: This strategy involves replacing a part of a known active molecule with a different functional group or scaffold that has similar physical or chemical properties, in an effort to improve potency, selectivity, or pharmacokinetic properties. nih.govacs.org The use of silicon as a carbon isostere is one such example of this approach. nih.govacs.org
Computational Chemistry: Computer modeling and simulation are used to predict the properties of molecules and their interactions with biological targets, helping to prioritize which compounds to synthesize and test. frontiersin.org
The investigation of this compound fits within this framework as researchers seek to understand its fundamental properties and explore its potential as a building block for more complex and potentially therapeutic molecules.
Structure
3D Structure
Properties
IUPAC Name |
4-(6-fluoropyridin-2-yl)oxan-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2/c11-9-3-1-2-8(12-9)10(13)4-6-14-7-5-10/h1-3,13H,4-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIZFZCAWISQYJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=NC(=CC=C2)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 4 6 Fluoropyridin 2 Yl Oxan 4 Ol
Retrosynthetic Analysis and Key Disconnections for the Target Compound
Retrosynthetic analysis is a powerful technique used to deconstruct a target molecule into simpler, commercially available starting materials, guiding the design of a synthetic pathway. numberanalytics.comdeanfrancispress.come3s-conferences.orgslideshare.net For 4-(6-Fluoropyridin-2-yl)oxan-4-ol, the primary disconnection strategy involves breaking the molecule down into its core heterocyclic components: the 6-fluoropyridine unit and the oxan-4-ol ring.
The most logical and strategic disconnection is the carbon-carbon bond between the C2 position of the pyridine (B92270) ring and the C4 position of the oxane ring. This disconnection is classified as a C-C bond disconnection and is justified by the reliability of carbon-carbon bond-forming reactions, such as the Grignard reaction or other organometallic additions to carbonyls. youtube.com This leads to two key synthons: a (6-fluoropyridin-2-yl) nucleophile and an oxan-4-one electrophile.
The corresponding synthetic equivalents for these synthons are 2-lithio-6-fluoropyridine or a 2-pyridylmagnesium halide (Grignard reagent) and oxan-4-one (tetrahydro-4H-pyran-4-one), respectively. The 2-halopyridine precursor, specifically 2-bromo-6-fluoropyridine (B132718), is a readily available starting material for the formation of the necessary organometallic reagent. sigmaaldrich.com
A secondary disconnection can be envisioned within the oxane ring itself. A C-O disconnection approach, common in heterocycle synthesis, would break the oxane ring to reveal a linear diol or a related precursor, which could then be cyclized to form the tetrahydropyran (B127337) ring.
Development of Convergent and Divergent Synthetic Routes
Based on the retrosynthetic analysis, both convergent and divergent synthetic strategies can be devised to construct this compound.
A convergent synthesis is generally the more efficient approach for this target. This strategy involves the independent synthesis of the two main building blocks—the functionalized pyridine and the oxane precursor—which are then joined together in a late-stage key reaction. The primary convergent route involves the addition of a pre-formed 2-(6-fluoropyridyl) organometallic reagent to oxan-4-one.
A divergent synthesis , while less direct for this specific target, would involve creating a common intermediate that could be elaborated into the final product. For instance, a precursor molecule could undergo cyclization to form the oxane ring, followed by the introduction of the fluoropyridine moiety, or vice versa.
Stereoselective Synthesis of the Oxan-4-ol Moiety
The oxan-4-ol moiety in the target compound is a tertiary alcohol, meaning the carbon atom bearing the hydroxyl group is bonded to three other carbon atoms. The formation of this tertiary alcohol occurs through the addition of the pyridyl nucleophile to the ketone group of oxan-4-one. As oxan-4-one is a symmetrical ketone, the addition of the organometallic reagent does not create a new stereocenter at the C4 position.
However, stereoselectivity can be a critical consideration in the synthesis of substituted tetrahydropyrans. whiterose.ac.uk If the oxane ring itself contained pre-existing stereocenters, or if a substituted oxan-4-one were used, the facial selectivity of the nucleophilic addition would become important. In such hypothetical scenarios, chiral auxiliaries or catalysts could be employed to control the stereochemical outcome of the addition reaction. rsc.orgyoutube.com
Regioselective Introduction of the Fluoropyridine Unit
The regioselective introduction of the 6-fluoropyridine unit is crucial for the successful synthesis of the target compound. The most straightforward method to ensure the correct regiochemistry is to start with a pyridine ring that is already functionalized at the desired positions. The use of 2-bromo-6-fluoropyridine as a precursor allows for the regioselective formation of the organometallic species at the C2 position. sigmaaldrich.com The bromine atom is more reactive than the fluorine atom in the formation of Grignard or organolithium reagents.
Alternative approaches for the synthesis of 2-fluoropyridines often involve the nucleophilic displacement of a suitable leaving group from the 2-position of the pyridine ring. acs.org For example, pyridine N-oxides can be activated and converted into 2-pyridyltrialkylammonium salts, which can then undergo fluorination. This provides another viable, albeit longer, route to the necessary fluoropyridine precursor.
The reaction of choice for coupling the two fragments is the Grignard reaction. The Grignard reagent, prepared from 2-bromo-6-fluoropyridine and magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF), would then be added to oxan-4-one. numberanalytics.com
Optimization of Reaction Conditions and Yields
The efficiency of the key Grignard reaction is highly dependent on several factors, including solvent, temperature, and reaction time. numberanalytics.comacs.org The optimization of these parameters is essential to maximize the yield of this compound and minimize the formation of byproducts, such as the product of Wurtz coupling. researchgate.net
A systematic study of the reaction conditions would typically involve varying one parameter at a time while keeping others constant. Below is a representative table illustrating how such an optimization study might be designed for the Grignard reaction between 2-pyridylmagnesium bromide and oxan-4-one.
Table 1: Optimization of the Grignard Reaction for the Synthesis of this compound
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | Diethyl Ether | 0 to rt | 2 | 65 |
| 2 | THF | 0 to rt | 2 | 75 |
| 3 | THF | -78 to rt | 4 | 82 |
| 4 | 2-Methyl-THF | -78 to rt | 4 | 85 |
| 5 | Dioxane | 0 to rt | 2 | 50 |
Note: This table is illustrative and based on general principles of Grignard reaction optimization. The yields are hypothetical.
The data suggest that using THF or 2-MeTHF as the solvent and conducting the reaction at low initial temperatures can improve the yield. acs.org
Novel Catalyst Systems for C-C and C-Heteroatom Bond Formation
While the Grignard reaction is a classic and effective method, recent advances in catalysis offer alternative and potentially more versatile strategies for the formation of the key C-C bond in this compound. These modern methods can sometimes offer broader functional group tolerance and milder reaction conditions.
One such approach is the direct deoxygenative arylation of tertiary alcohols. researchgate.netthieme.de In this type of reaction, a dual catalyst system, often involving nickel and a Lewis acid like bismuth(III), can couple a tertiary alcohol directly with an arylboronic ester. thieme.de This would represent a different retrosynthetic disconnection, where the C-O bond of the tertiary alcohol is activated for coupling.
Another innovative method involves the titanium-catalyzed radical dehydroxylative alkylation of tertiary alcohols. organic-chemistry.org This process generates a tertiary carbon radical from the alcohol, which can then be coupled with a suitable electrophile.
Table 2: Comparison of Synthetic Methods for C-C Bond Formation
| Method | Key Reagents | Advantages | Potential Challenges |
|---|---|---|---|
| Grignard Reaction | 2-Bromo-6-fluoropyridine, Mg, Oxan-4-one | Well-established, high yields | Sensitive to moisture, potential side reactions |
| Suzuki-Miyaura Coupling (Deoxygenative) | Tertiary alcohol, Arylboronic ester, Ni/Bi catalyst | High functional group tolerance | Requires specialized dual catalyst system |
| Radical Dehydroxylative Alkylation | Tertiary alcohol, Ti catalyst, Alkylating agent | Novel C-C bond formation, good selectivity | Radical reactions can be complex to control |
These catalytic methods provide powerful alternatives for the synthesis of complex molecules like this compound, particularly in cases where the traditional Grignard reaction might be problematic due to incompatible functional groups.
Scale-Up Strategies for Academic Research Needs
Transitioning a synthetic route from a small-scale laboratory setting to a larger, gram-scale production for academic research presents several challenges, particularly for highly reactive and exothermic processes like the Grignard reaction. nih.gov Careful planning and control are necessary to ensure safety, reproducibility, and high yields.
Key considerations for the scale-up of the synthesis of this compound include:
Heat Management: The formation of the Grignard reagent is highly exothermic. On a larger scale, efficient heat dissipation is critical to prevent runaway reactions. This can be achieved through the use of a jacketed reactor with a cooling system and slow, controlled addition of the halide to the magnesium.
Mixing: Maintaining efficient mixing is essential to ensure uniform reaction temperatures and concentrations, which can be challenging in larger reaction vessels.
Inert Atmosphere: Grignard reagents are extremely sensitive to air and moisture. numberanalytics.com Ensuring a scrupulously dry and inert atmosphere (e.g., under nitrogen or argon) is paramount for successful scale-up.
Continuous Flow Chemistry: A modern approach to overcoming many of the challenges of scaling up batch reactions is the use of continuous flow reactors. researchgate.networdpress.com In a flow system, small volumes of reagents are continuously mixed and reacted in a tube or microreactor. This allows for excellent control over reaction temperature and time, significantly improves safety, and can lead to higher yields and purity. wordpress.com For the synthesis of the target compound, the Grignard reagent could be formed in one flow module and immediately reacted with the oxan-4-one in a second module.
By implementing these strategies, the synthesis of this compound can be safely and efficiently scaled up to provide the quantities needed for further academic investigation.
Elucidation of Biological Interactions and Molecular Mechanisms of 4 6 Fluoropyridin 2 Yl Oxan 4 Ol
Identification and Characterization of Biological Targets
There is no available information from in vitro or in vivo studies to identify the specific biological targets of 4-(6-Fluoropyridin-2-yl)oxan-4-ol.
In Vitro Receptor Binding Assays and Ligand Efficacy Profiling
No data from in vitro receptor binding assays have been published for this compound. Consequently, its affinity and efficacy (as an agonist, antagonist, or allosteric modulator) at any given receptor are unknown.
Cellular Target Engagement and Occupancy Studies
There are no published cellular target engagement or occupancy studies for this compound. Such studies are crucial for confirming the interaction of a compound with its intracellular target in a cellular context and for correlating target occupancy with biological activity.
Investigation of Intracellular Signaling Pathways Modulated by the Compound
Due to the lack of identified biological targets, there is no information regarding any intracellular signaling pathways that may be modulated by this compound.
Structure-Activity Relationship (SAR) Studies of this compound Analogs
No structure-activity relationship (SAR) studies for analogs of this compound have been reported in the scientific literature.
Impact of Substituent Modifications on Biological Activity and Selectivity
As no SAR studies have been conducted, there is no data on how modifying the substituents of the this compound scaffold would impact its biological activity or selectivity for potential targets.
Conformational Preferences and Their Influence on Ligand-Target Recognition
There is currently no available research detailing the conformational preferences of this compound. Understanding the stable three-dimensional shapes, or conformations, of a molecule is crucial as it directly influences how it can interact with biological targets such as proteins and enzymes. The spatial arrangement of its atoms, particularly the fluoropyridinyl and hydroxyl groups on the oxane ring, would dictate its ability to fit into the binding site of a target protein and form key interactions. However, without experimental or computational studies, any discussion of its conformational isomers and their impact on ligand-target recognition would be purely speculative.
Biological Activity in Preclinical In Vitro Models to Elucidate Mechanisms
No preclinical in vitro studies for this compound have been reported in the public domain. Such studies are essential for determining the biological effects of a compound at a cellular or molecular level and for elucidating its mechanism of action. Typically, these investigations would involve a variety of assays to measure the compound's effects on specific enzymes, receptors, or cellular pathways. The absence of this data means that the biological activity and the molecular pathways through which this compound may exert its effects remain unknown.
Advanced Spectroscopic and Chromatographic Techniques for Research Applications of 4 6 Fluoropyridin 2 Yl Oxan 4 Ol
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand-Protein Interaction Mapping
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying ligand-protein interactions in solution, providing details on the binding interface, affinity, and conformational changes. springernature.com For 4-(6-fluoropyridin-2-yl)oxan-4-ol, with its fluorine atom, ¹⁹F NMR offers a particularly advantageous approach. The ¹⁹F nucleus has a high gyromagnetic ratio, 100% natural abundance, and a large chemical shift range, making it a sensitive reporter with no background signal in biological samples. nih.govnih.gov
In a typical ligand-protein interaction study, ¹⁹F NMR spectra of this compound would be recorded in the absence and presence of a target protein. Upon binding, changes in the chemical shift and line broadening of the ¹⁹F resonance of the fluoropyridine moiety can be observed. These changes can be used to determine the binding affinity (K_D). One-dimensional ¹⁹F NMR lineshape analysis can provide quantitative data on the kinetics (k_on and k_off) and equilibrium thermodynamics of the interaction. nih.gov
Furthermore, techniques like Saturation Transfer Difference (STD) NMR can be employed. mdpi.com In an ¹⁹F{¹H} STD experiment, selective saturation of protein proton resonances is transferred to the protons of the bound ligand, and subsequently to the fluorine atom. This allows for the identification of the binding epitope of the ligand, revealing which parts of the molecule are in close contact with the protein. mdpi.comresearchgate.net This information is crucial for understanding the molecular basis of recognition. In-cell NMR experiments, which study protein structure and interactions within a cellular environment, can also benefit from ¹⁹F labeling to overcome issues of signal overlap and line broadening. researchgate.net
Table 1: Hypothetical ¹⁹F NMR Data for this compound Binding to a Target Protein
| Parameter | Free Ligand | Bound Ligand |
| ¹⁹F Chemical Shift (δ) | -X ppm | -Y ppm |
| Linewidth (Δν) | Z Hz | > Z Hz |
| T₁ Relaxation Time | T₁ (free) | < T₁ (free) |
| STD Effect | 0% | > 0% |
High-Resolution Mass Spectrometry for Metabolite Profiling in Biological Systems
High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC-HRMS), is an indispensable tool for identifying and quantifying metabolites in complex biological matrices like cell cultures or tissue homogenates. nih.govnih.gov This technique offers high mass accuracy and resolution, enabling the differentiation of metabolites from endogenous matrix components. researchgate.net
For profiling the metabolites of this compound, a biological sample would be incubated with the compound. Following extraction, the sample would be analyzed by LC-HRMS. The high mass accuracy of instruments like Orbitrap or time-of-flight (TOF) analyzers allows for the determination of the elemental composition of potential metabolites based on their exact mass.
Common metabolic transformations for a molecule like this compound could include oxidation, hydroxylation, glucuronidation, or sulfation. Data-dependent acquisition methods can be used to trigger fragmentation (MS/MS) of potential metabolite ions, providing structural information for their identification. nih.gov The fragmentation pattern of the parent compound would be compared to that of its metabolites to pinpoint the site of metabolic modification. For instance, a mass shift corresponding to the addition of an oxygen atom (+15.9949 Da) would indicate an oxidation event.
Table 2: Predicted m/z Values for Potential Metabolites of this compound in HRMS
| Compound/Metabolite | Molecular Formula | Predicted [M+H]⁺ (m/z) |
| This compound | C₁₀H₁₂FNO₂ | 198.0925 |
| Oxidized Metabolite | C₁₀H₁₂FNO₃ | 214.0874 |
| Glucuronide Conjugate | C₁₆H₂₀FNO₈ | 374.1246 |
| Sulfate Conjugate | C₁₀H₁₂FNO₅S | 278.0493 |
Chiral Chromatography for Enantiomeric Purity Assessment in Stereospecific Studies
The oxan-4-ol core of this compound contains a chiral center, meaning the compound can exist as a pair of enantiomers. Since enantiomers can have different pharmacological and toxicological profiles, it is crucial to separate and quantify them. Chiral chromatography is the gold standard for this purpose. nih.gov
High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a common approach. CSPs are typically based on polysaccharides like cellulose (B213188) or amylose (B160209) that are derivatized to create a chiral environment. nih.gov The differential interaction of the enantiomers of this compound with the CSP leads to their separation, allowing for the determination of the enantiomeric excess (ee) of a sample.
The choice of the mobile phase, which can be a normal-phase (e.g., hexane/isopropanol) or polar organic mode, can significantly impact the separation efficiency. nih.gov Method development would involve screening different CSPs and mobile phase compositions to achieve baseline resolution of the two enantiomers. Capillary electrophoresis with chiral selectors, such as cyclodextrins, also presents a viable alternative for enantiomeric separation. nih.gov
Table 3: Example of Chiral HPLC Method Parameters for Enantiomeric Purity Assessment
| Parameter | Condition |
| Column | Chiral Polysaccharide-based CSP (e.g., Lux Cellulose-2) |
| Mobile Phase | n-Hexane/Ethanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 25 °C |
| Expected Result | Baseline separation of the two enantiomers |
X-ray Crystallography and Cryo-Electron Microscopy for Structural Elucidation of Compound-Target Complexes
To understand the precise binding mode of this compound to its protein target, high-resolution structural techniques are employed. X-ray crystallography and cryo-electron microscopy (cryo-EM) are the premier methods for visualizing molecular interactions at an atomic level. ucl.ac.uknih.gov
X-ray crystallography requires the formation of a well-ordered crystal of the protein-ligand complex. Once a crystal is obtained, it is exposed to an X-ray beam, and the resulting diffraction pattern is used to calculate an electron density map, into which the atomic model of the complex is built and refined. mdpi.com This would reveal the precise orientation of the fluoropyridine and oxanol (B1615354) moieties within the protein's binding pocket, identifying key interactions such as hydrogen bonds, and hydrophobic and electrostatic interactions. nih.gov For instance, the pyridine (B92270) nitrogen could act as a hydrogen bond acceptor, while the fluorinated ring could engage in π-stacking or halogen bonding interactions. acs.org
Cryo-EM has emerged as a powerful alternative, particularly for large protein complexes or those resistant to crystallization. nih.govelifesciences.org In cryo-EM, a solution of the complex is rapidly frozen, and images of individual particles are collected using an electron microscope. These images are then computationally averaged to generate a 3D reconstruction of the complex. Recent advances have enabled the determination of high-resolution structures of small protein-ligand complexes using this method. elifesciences.orgnih.gov Both techniques provide invaluable structural insights that are crucial for structure-based drug design and understanding the mechanism of action.
Table 4: Representative Data Collection and Refinement Statistics for a Protein-Ligand Complex
| Parameter | X-ray Crystallography | Cryo-EM |
| Resolution (Å) | 1.5 - 3.0 | 2.5 - 4.0 |
| R-work / R-free | 0.18 / 0.22 | N/A |
| Number of atoms | ~2000-5000 | Variable |
| Ramachandran favored (%) | >95% | >95% |
| RMSD (bonds) (Å) | <0.01 | <0.01 |
| RMSD (angles) (°) | <1.5 | <1.5 |
Computational Chemistry and Molecular Modeling of 4 6 Fluoropyridin 2 Yl Oxan 4 Ol
Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Predictions
Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule.
For 4-(6-Fluoropyridin-2-yl)oxan-4-ol, DFT calculations would typically be performed using a basis set like 6-31G* or a larger one for higher accuracy. The primary outputs of these calculations include the optimized molecular geometry, electrostatic potential (ESP) maps, and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The ESP map reveals the distribution of charge across the molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). For this compound, the nitrogen atom of the pyridine (B92270) ring and the oxygen of the hydroxyl group are expected to be regions of negative potential, making them likely hydrogen bond acceptors. The hydrogen of the hydroxyl group would be a region of positive potential, acting as a hydrogen bond donor.
The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability. A large gap suggests high stability and low reactivity, while a small gap indicates the molecule is more prone to chemical reactions.
Table 1: Hypothetical Quantum Mechanical Properties of this compound
| Property | Predicted Value | Significance |
| HOMO Energy | -6.8 eV | Indicates the energy of the most available electrons for donation. |
| LUMO Energy | -1.2 eV | Indicates the energy of the lowest available orbital to accept electrons. |
| HOMO-LUMO Gap | 5.6 eV | Suggests good electronic stability. |
| Dipole Moment | 3.5 D | Indicates a polar molecule, influencing solubility and interactions. |
Note: The data in this table is illustrative and represents typical values that could be obtained from DFT calculations for a molecule of this nature.
Molecular Docking Simulations for Binding Mode Hypothesis Generation
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, it is used to predict how a ligand, such as this compound, might interact with the binding site of a protein target.
The process involves preparing the 3D structures of both the ligand and the protein and then using a scoring function to evaluate numerous possible binding poses. The results can generate a hypothesis about the binding mode, identifying key interactions like hydrogen bonds, hydrophobic interactions, and electrostatic interactions that contribute to binding affinity. For instance, docking this compound into a hypothetical kinase active site might show the fluoropyridine ring occupying a hydrophobic pocket, while the hydroxyl group forms a critical hydrogen bond with a backbone carbonyl of the protein.
The reliability of docking results is highly dependent on the chosen protocol and scoring function. Therefore, a crucial step is to validate the docking procedure. This is typically done by "redocking" a known co-crystallized ligand back into its protein's binding site. A successful validation is achieved if the docking program can reproduce the experimentally observed binding pose with a low root-mean-square deviation (RMSD), typically under 2.0 Å. Different scoring functions may also be compared to see which one most accurately predicts binding affinities for a set of known active and inactive compounds against the target protein.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability Assessment
While molecular docking provides a static snapshot of a potential binding mode, molecular dynamics (MD) simulations offer a dynamic view of the system over time. MD simulations calculate the trajectory of atoms and molecules by solving Newton's equations of motion, providing insights into the conformational flexibility of the ligand and the protein, as well as the stability of the ligand-protein complex.
In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Property Optimization
Early prediction of a drug candidate's ADMET properties is vital to reduce attrition rates in later stages of drug development. A variety of computational models, often based on quantitative structure-property relationships (QSPR), are used to predict these properties from the molecular structure alone.
Table 2: Predicted ADMET Properties for this compound
| ADMET Property | Predicted Value/Classification | Implication for Drug Development |
| Aqueous Solubility | Moderately Soluble | Favorable for absorption. |
| Caco-2 Permeability | Moderate | Suggests potential for oral absorption. |
| hERG Inhibition | Low Probability | Reduced risk of cardiotoxicity. |
| CYP450 2D6 Inhibition | Non-inhibitor | Lower risk of drug-drug interactions. |
| Plasma Protein Binding | ~85% | Moderate distribution in the body. |
Note: This data is illustrative and generated from common in silico ADMET prediction tools.
For drugs targeting the central nervous system (CNS), the ability to cross the blood-brain barrier (BBB) is essential. Computational models can predict BBB permeation based on physicochemical properties such as molecular weight, polar surface area (PSA), and the number of hydrogen bond donors and acceptors. For this compound, its relatively small size and moderate polarity might suggest some potential for BBB penetration, a hypothesis that would require experimental validation.
Computational tools can predict which parts of a molecule are most likely to be metabolized by cytochrome P450 (CYP) enzymes. These programs identify atoms that are most susceptible to oxidation. For this compound, potential sites of metabolism could include the oxane ring or the pyridine ring, depending on the specific CYP isozyme. Predicting these "metabolic hotspots" allows medicinal chemists to modify the molecule—for example, by blocking a labile site with a fluorine atom—to improve its metabolic stability and half-life.
Derivatization and Analog Design Strategies for 4 6 Fluoropyridin 2 Yl Oxan 4 Ol
Design and Synthesis of Photoaffinity Probes and Labeled Analogs for Target Validation
To understand the therapeutic potential of a novel compound, identifying its molecular target(s) is a critical first step. Photoaffinity labeling (PAL) is a powerful technique for this purpose, utilizing a photoreactive probe to covalently bind to its target protein upon light activation. nih.gov The design of such probes for 4-(6-Fluoropyridin-2-yl)oxan-4-ol would involve the strategic incorporation of a photoreactive group and a reporter tag.
Photoreactive Groups: Common photoreactive moieties that could be appended to the core scaffold include diazirines, benzophenones, and aryl azides. nih.goveurekaselect.com Diazirines are often favored due to their small size and the generation of highly reactive carbenes upon photolysis, leading to efficient cross-linking. eurekaselect.com
Reporter Tags: A reporter tag, such as biotin (B1667282) or a fluorescent dye (e.g., fluorescein, rhodamine), is necessary for the detection and isolation of the labeled protein. nih.govrsc.org An alkyne or azide (B81097) handle can also be incorporated for "clickable" chemistry, allowing for the attachment of a reporter tag after the photo-crosslinking event. broadpharm.com
Synthesis Strategy: The synthesis of a photoaffinity probe would likely involve modifying either the pyridine (B92270) or oxane ring. For instance, a linker bearing the photoreactive group and reporter tag could be attached to the pyridine ring, potentially at a position that structure-activity relationship (SAR) studies indicate is tolerant of substitution. Alternatively, the oxane ring offers synthetic handles. For example, a derivative of the parent compound could be synthesized where a photoreactive and tagged side chain replaces a non-essential part of the molecule, guided by computational modeling to minimize disruption of potential binding interactions.
A generalized synthetic approach for a diazirine-based photoaffinity probe is outlined below:
| Step | Description | Key Reagents |
| 1 | Functionalization of a precursor to this compound with a linker containing a terminal alkyne. | Bromo-alkyne, Base |
| 2 | Synthesis of a diazirine-containing reporter tag with an azide group. | Trifluoromethyl-diazirine precursor, NaN3 |
| 3 | "Click" reaction to conjugate the alkyne-functionalized core molecule with the azide-containing reporter tag. | Cu(I) catalyst (e.g., CuSO4/Sodium Ascorbate) |
| 4 | Purification of the final photoaffinity probe. | Chromatography |
The resulting probe would then be incubated with a relevant biological system (e.g., cell lysate or intact cells), irradiated with UV light to induce covalent binding to the target protein(s), and the labeled proteins would be enriched and identified using techniques like mass spectrometry.
Scaffold Modification and Bioisosteric Replacements to Modulate Biological Profile
Scaffold modification and bioisosteric replacement are fundamental strategies in medicinal chemistry to optimize the properties of a lead compound. nih.gov These approaches can be used to improve potency, selectivity, and pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME).
Scaffold Hopping: This strategy involves replacing the core molecular framework with a structurally different one while retaining similar biological activity. precisepeg.comnih.gov For this compound, one could envision replacing the oxane ring with other cyclic systems. For instance, replacement with a piperidine (B6355638) ring could introduce a basic nitrogen atom, potentially altering solubility and providing a new vector for interaction with the target protein. nih.gov Cyclopropyl or other small aliphatic rings could also be explored as they can offer improved metabolic stability and provide new intellectual property. nih.gov
Bioisosteric Replacements: Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The 6-fluoropyridin-2-yl moiety offers several opportunities for bioisosteric replacement. The fluorine atom, for example, could be replaced with other halogens (Cl, Br) or small electron-withdrawing groups (e.g., CN, CF3) to modulate the electronic properties of the pyridine ring. The entire fluoropyridine ring could be replaced with other heteroaromatic systems like pyrimidine, pyrazine, or even non-aromatic saturated rings to explore different binding interactions and physicochemical properties. nih.gov
The tetrahydropyran (B127337) (oxane) ring itself can also be a subject for bioisosteric replacement. spirochem.com Replacing the oxygen atom with a sulfur (thiane) or nitrogen (piperidine) could significantly impact the compound's polarity, hydrogen bonding capacity, and metabolic stability.
| Original Fragment | Potential Bioisosteric Replacement | Rationale for Replacement |
| 6-Fluoropyridine | Pyrimidine, Pyrazine | Altering hydrogen bonding patterns and aromatic interactions. |
| Fluorine | Chlorine, Cyano group | Modulating electronic properties and potential halogen bonding. |
| Oxane Ring | Piperidine, Cyclohexane (B81311) | Modifying polarity, solubility, and metabolic stability. nih.gov |
| Tertiary Alcohol | Amine, Ether, Amide | Exploring different hydrogen bond donor/acceptor patterns. |
Development of Chemically Induced Dimerization (CID) Tools or Degraders based on the Compound
Assuming this compound binds to a specific protein of interest (POI), it can be developed into sophisticated chemical biology tools like Chemically Induced Dimerizers (CIDs) or Proteolysis-Targeting Chimeras (PROTACs).
Chemically Induced Dimerization (CID): CID tools utilize a small molecule to bring two proteins into close proximity. nih.gov A CID based on our lead compound would involve synthesizing a dimeric version, where two molecules of this compound are joined by a linker. This could be used to induce dimerization of the target protein, potentially activating or inhibiting its function.
PROTACs: PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. mdpi.com To design a PROTAC based on this compound, the compound (as the "warhead" that binds the POI) would be connected via a linker to a ligand for an E3 ligase (the "anchor").
The design of the linker is crucial for PROTAC efficacy. Common linkers include polyethylene (B3416737) glycol (PEG) chains, alkyl chains, and more rigid structures containing rings like piperazine (B1678402) or piperidine. precisepeg.comnih.gov The length and composition of the linker must be optimized to allow for the formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase.
| Component | Design Considerations | Examples |
| Warhead | This compound or an optimized analog with sufficient binding affinity for the target protein. | - |
| Linker | Length, rigidity, and solubility are critical. PEG linkers can improve solubility, while alkyl chains offer flexibility. broadpharm.comprecisepeg.com | PEG chains, alkyl chains, piperazine-containing linkers. |
| E3 Ligase Ligand | Ligands for common E3 ligases like Cereblon (CRBN) or Von Hippel-Lindau (VHL) are typically used. | Thalidomide, Pomalidomide (for CRBN); VHL-1 (for VHL). |
Strategies for Enhancing Selectivity and Potency through Structural Refinement
Once a biological activity is established, structural refinement is undertaken to improve the compound's potency and selectivity towards its intended target. This is often an iterative process guided by structure-activity relationship (SAR) studies and computational modeling.
Structure-Activity Relationship (SAR): SAR studies involve synthesizing a series of analogs with systematic modifications to identify key structural features responsible for biological activity. For this compound, this would involve modifying substituents on both the pyridine and oxane rings. For example, the position of the fluorine atom on the pyridine ring could be varied, or additional substituents could be introduced. On the oxane ring, the stereochemistry of the tertiary alcohol could be explored, and the ring could be substituted at other positions.
A hypothetical SAR study might explore the following modifications:
| Modification | Position | Substituent | Potential Impact |
| Pyridine Ring | C3, C4, C5 | -CH3, -Cl, -OCH3 | Altering electronics and steric interactions. |
| Pyridine Ring | C6 | -H, -Cl, -CH3 | Evaluating the importance of the fluorine atom. |
| Oxane Ring | C2, C3, C5, C6 | -CH3, -OH | Probing for additional binding pockets. |
| Tertiary Alcohol | C4 | -(S) vs. -(R) | Determining the optimal stereochemistry for binding. |
Structure-Based Drug Design: If the three-dimensional structure of the target protein is known or can be modeled, structure-based design can be a powerful tool. nih.gov Docking studies can predict how analogs of this compound might bind to the target's active site, guiding the design of new derivatives with improved complementarity and therefore higher potency and selectivity. This approach can help in identifying key hydrogen bond interactions, hydrophobic pockets, and regions where steric bulk is either tolerated or detrimental. For instance, if the target is a kinase, the fluoropyridine moiety might interact with the hinge region of the ATP-binding site, and modifications could be designed to optimize this interaction. nih.govmdpi.com
By systematically applying these derivatization and analog design strategies, the full therapeutic potential of the novel scaffold, this compound, can be thoroughly investigated, potentially leading to the discovery of new and effective medicines.
Future Directions and Emerging Research Avenues for 4 6 Fluoropyridin 2 Yl Oxan 4 Ol
Potential as a Chemical Probe for Fundamental Biological Research
The utility of a molecule as a chemical probe hinges on its ability to selectively interact with a biological target to elucidate its function. For 4-(6-Fluoropyridin-2-yl)oxan-4-ol, there is no available information regarding its biological targets or its mechanism of action. Establishing this would be the critical first step. Future research would need to involve high-throughput screening against various cellular targets to identify any potential interactions. Without this initial biological characterization, its potential as a chemical probe remains entirely theoretical.
Integration of Artificial Intelligence and Machine Learning in Rational Design and Optimization
Artificial intelligence (AI) and machine learning (ML) are powerful tools in modern drug discovery, used for predicting the properties of new molecules and generating novel structures with desired activities. uni.lugoogle.com However, these computational approaches require large datasets of known active and inactive molecules with similar scaffolds to build predictive models. Given the lack of biological or medicinal chemistry research on this compound or its close analogs, there is no existing data to train such AI/ML models. Future research would first need to generate this data through extensive synthesis and biological testing of a library of related compounds.
Exploration of Novel Therapeutic or Diagnostic Modalities Based on its Core Structure
The core structure of this compound, combining a fluoropyridine ring with an oxanol (B1615354) moiety, is of interest in medicinal chemistry. Fluoropyridine groups are present in various biologically active compounds, and the oxane ring is a common scaffold. However, without any data on the biological effects of this specific combination, the exploration of therapeutic or diagnostic modalities is premature. The initial stages of research would need to focus on identifying any form of bioactivity.
Unanswered Questions and Long-Term Research Objectives in the Field
The primary unanswered question for this compound is fundamental: does it possess any significant biological activity? Long-term research objectives are therefore contingent on the answer to this initial query. Should any activity be discovered, future work would involve:
Target Identification and Validation: Determining the specific protein or pathway with which the compound interacts.
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing derivatives to understand how chemical modifications affect activity.
Pharmacokinetic Profiling: Assessing how the compound is absorbed, distributed, metabolized, and excreted (ADME).
Until these foundational studies are undertaken and published, the future research landscape for this compound remains an open but currently unwritten chapter in medicinal chemistry.
Q & A
Q. What are the recommended synthetic routes for preparing 4-(6-Fluoropyridin-2-yl)oxan-4-ol?
- Methodological Answer : Synthesis of fluoropyridine-containing oxanols typically involves multi-step protocols. For analogous compounds (e.g., oxazole-pyridine hybrids), a common approach includes:
- Step 1 : Condensation of fluoropyridine derivatives (e.g., 6-fluoropyridin-2-amine) with carbonyl-containing intermediates.
- Step 2 : Cyclization under acidic or catalytic conditions (e.g., Pd/Cu catalysts) to form the oxane ring .
- Step 3 : Purification via column chromatography or recrystallization.
Example conditions for similar reactions:
| Reaction Step | Catalyst/Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Cyclization | Pd(OAc)₂, DMF | 80–100 | 65–75 |
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer :
- Purity : Use HPLC (High-Performance Liquid Chromatography) with a C18 column and UV detection (λ = 254 nm).
- Structural Confirmation :
- NMR : H and C NMR to verify substituent positions and ring conformation.
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight.
- Crystallography : If single crystals are obtained, X-ray diffraction (e.g., SHELXL refinement ) resolves bond angles and stereochemistry.
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR vs. X-ray) for fluoropyridine-oxanol derivatives be resolved?
- Methodological Answer : Discrepancies may arise from dynamic effects (e.g., tautomerism) or crystal packing. Strategies include:
- Variable-Temperature NMR : Identify conformational flexibility.
- DFT Calculations : Compare experimental NMR shifts with computational models (e.g., B3LYP/6-31G* basis set).
- Crystallographic Validation : Use SHELX programs to cross-validate bond lengths and angles .
Example case: A related pyridin-2-ol compound showed a 0.05 Å deviation in X-ray vs. DFT-calculated bond lengths due to solvent interactions .
Q. What strategies optimize the crystallization of this compound for structural studies?
- Methodological Answer :
- Solvent Screening : Test polar aprotic solvents (e.g., DMSO, DMF) or mixed systems (e.g., CHCl₃:MeOH).
- Temperature Gradients : Slow cooling from 60°C to 4°C promotes nucleation.
- Additives : Use seed crystals or ionic liquids to reduce amorphous byproducts.
Reference data for similar fluoropyridines:
| Compound | Solvent System | Crystal System | Space Group | Reference |
|---|---|---|---|---|
| 6-Fluoro-3-(4-methoxyphenyl)pyridin-2-ol | Ethanol/Water | Monoclinic | P2₁/c |
Q. How does the fluoropyridine moiety influence the reactivity of the oxan-4-ol core in catalytic applications?
- Methodological Answer : The electron-withdrawing fluorine atom enhances electrophilicity at the pyridine nitrogen, enabling:
- Nucleophilic Substitution : Reactivity with amines or thiols at the 2-position.
- Metal Coordination : Acts as a ligand in Pd-catalyzed cross-coupling reactions.
Example study: Fluoropyridine derivatives showed 20–30% higher catalytic turnover in Suzuki-Miyaura couplings compared to non-fluorinated analogs .
Data Contradiction and Analysis
Q. How should researchers address conflicting reports on the biological activity of fluoropyridine-oxanol hybrids?
- Methodological Answer : Variations in bioactivity may stem from:
- Stereochemical Differences : Enantiomers often exhibit divergent biological effects.
- Impurity Profiles : Trace solvents (e.g., DMF residuals) can inhibit enzyme activity.
Mitigation steps: - Chiral HPLC : Separate enantiomers and test individually.
- Dosage-Response Curves : Use IC₅₀ values to compare potency across studies.
Example: A study on pyrrolidin-3-ol derivatives found a 10-fold difference in IC₅₀ between enantiomers .
Methodological Best Practices
Q. What computational tools are recommended for modeling this compound’s electronic properties?
- Methodological Answer :
- Software : Gaussian 16 for DFT optimization; VMD for visualization.
- Parameters : Use B3LYP functional with 6-311++G(d,p) basis set for fluorine atoms.
- Applications : Predict frontier molecular orbitals (HOMO-LUMO gaps) to assess redox behavior.
Reference: A pyridin-2-one analog exhibited a HOMO-LUMO gap of 4.2 eV, correlating with its stability under oxidative conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
